molecular formula C11H10O3S B13473546 methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate

methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate

Katalognummer: B13473546
Molekulargewicht: 222.26 g/mol
InChI-Schlüssel: NTVUFUVRUYHMKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is a chemical compound belonging to the class of benzothiopyran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be synthesized through the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate . This reaction involves the formation of a cyclic structure by intramolecular condensation, typically under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or sodium hydride, and the product is obtained after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or hydrazines can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzothiopyran derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzothiopyran core and the presence of a carboxylate group make it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H10O3S

Molekulargewicht

222.26 g/mol

IUPAC-Name

methyl 4-oxo-2,3-dihydrothiochromene-8-carboxylate

InChI

InChI=1S/C11H10O3S/c1-14-11(13)8-4-2-3-7-9(12)5-6-15-10(7)8/h2-4H,5-6H2,1H3

InChI-Schlüssel

NTVUFUVRUYHMKC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC2=C1SCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.